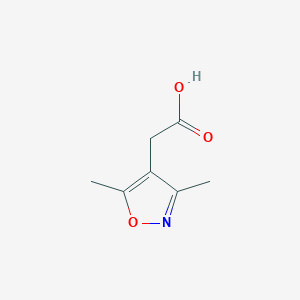

2-(3,5-Dimethylisoxazol-4-yl)acetic acid

描述

Historical Context of Isoxazole (B147169) Derivatives in Pharmaceutical Development

The history of isoxazoles dates back to the late 19th century. Ludwig Claisen is credited with first recognizing the cyclic structure of a 3-methyl-5-phenylisoxazole (B94393) in 1888. ijpcbs.com The first synthesis of the isoxazole ring itself was achieved by Dunstan and Dymond, who produced 3,4,5-trimethylisoxazole. ijpcbs.com A significant advancement in isoxazole chemistry came from the work of Quilico between 1930 and 1946, who studied the synthesis of the ring system from nitrile oxides. ijpcbs.com

The therapeutic potential of isoxazole derivatives became evident with the development and commercial use of drugs like sulfamethoxazole (B1682508) and sulfisoxazole (B1682709) (antibacterials), the antibiotic cycloserine, and the anti-inflammatory drug valdecoxib. ijpcbs.comijpca.org These early successes spurred further interest, establishing the isoxazole nucleus as a privileged scaffold in pharmaceutical research and leading to the development of a plethora of synthetic methodologies to create diverse derivatives. nih.gov

Significance of the Isoxazole Moiety in Modulating Biological Pathways

The isoxazole ring is a versatile pharmacophore found in compounds exhibiting a broad spectrum of biological activities. Its presence within a molecule can significantly influence its ability to modulate biological pathways. Isoxazole derivatives have been investigated for a wide range of therapeutic applications, including:

Anti-inflammatory and Analgesic Effects : Many isoxazole-containing compounds have demonstrated potent anti-inflammatory and pain-relieving properties. ijpca.orgchemimpex.com The well-known COX-2 inhibitor, valdecoxib, features an isoxazole ring, highlighting the moiety's role in developing drugs for inflammatory conditions. ijpca.org

Anticancer Activity : Researchers have explored numerous isoxazole-based compounds as potential anticancer agents. bohrium.comontosight.ai These derivatives have shown the ability to inhibit cancer cell proliferation through various mechanisms, such as the inhibition of enzymes like HSP90 or the disruption of tubulin polymerization. bohrium.com

Antimicrobial Properties : The isoxazole nucleus is a key component of several antibacterial and antifungal drugs. ijpcbs.commdpi.com Compounds like sulfamethoxazole have been in clinical use for many years, and ongoing research continues to identify new isoxazole derivatives with potent activity against drug-resistant pathogens. bohrium.comijpcbs.com

Enzyme Inhibition : The structural features of the isoxazole ring enable it to act as an effective enzyme inhibitor, a critical mechanism in the treatment of many diseases. ontosight.ai

GPCR Modulation : The aromatic nature and potential for hydrogen bonding allow isoxazole derivatives to interact with G-protein coupled receptors (GPCRs), which are important targets in many therapeutic areas. ontosight.ai

The integration of the isoxazole ring can enhance a compound's potency, selectivity, and pharmacokinetic properties, making it a valuable tool for medicinal chemists. nih.gov

Overview of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid as a Core Structure for Chemical Research

This compound is a specific isoxazole derivative that serves as a valuable building block and intermediate in chemical synthesis. chemimpex.com Its structure features the core 3,5-dimethylisoxazole (B1293586) ring substituted at the 4-position with an acetic acid group. This compound is recognized for its utility as a starting material in the development of more complex molecules for pharmaceutical and agrochemical applications. chemimpex.com

It is particularly noted as an important intermediate in the synthesis of various pharmaceuticals, especially in the development of anti-inflammatory and analgesic medications. chemimpex.com In agricultural chemistry, it is used in the formulation of crop protection products. chemimpex.com The unique properties of this compound make it a key resource for researchers aiming to create innovative solutions in medicinal and agricultural science. chemimpex.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 2510-27-2 chemimpex.com |

| Molecular Formula | C₇H₉NO₃ chemimpex.com |

| Molecular Weight | 155.15 g/mol chemimpex.com |

| Appearance | White crystalline powder chemimpex.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

| MDL Number | MFCD05864546 chemimpex.com |

| PubChem ID | 2063338 chemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-6(3-7(9)10)5(2)11-8-4/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEONKMXUCHNYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366237 | |

| Record name | (3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-27-2 | |

| Record name | (3,5-Dimethylisoxazol-4-yl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethyl-1,2-oxazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3,5 Dimethylisoxazol 4 Yl Acetic Acid and Its Analogues

Direct Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid

Direct synthetic routes to the target acetic acid derivative primarily involve sequential reactions where the isoxazole (B147169) core is first functionalized with a two-carbon chain, which is then converted to the carboxylic acid.

Multi-Step Reaction Sequences

A common and highly plausible multi-step strategy for preparing substituted acetic acids is the malonic ester synthesis . wikipedia.orguobabylon.edu.iqlibretexts.org This pathway is particularly well-suited for converting an alkyl halide into a carboxylic acid with two additional carbons. libretexts.org The sequence for this compound would logically proceed through the following steps:

Halogenation of the Precursor : The synthesis would begin with a suitable precursor, 4-(halomethyl)-3,5-dimethylisoxazole (e.g., 4-(bromomethyl)-3,5-dimethylisoxazole).

Alkylation of Diethyl Malonate : The halo-isoxazole is used to alkylate the enolate of diethyl malonate. The α-hydrogens of diethyl malonate are acidic and can be readily removed by a base like sodium ethoxide to form a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com This enolate then displaces the halide in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com

Hydrolysis and Decarboxylation : The resulting substituted malonic ester undergoes saponification (hydrolysis of the esters to carboxylate salts) with aqueous acid, followed by gentle heating. masterorganicchemistry.com The heating promotes decarboxylation of the now-formed malonic acid derivative, losing CO2 to yield the final product, this compound. libretexts.orgmasterorganicchemistry.com

An alternative multi-step route involves the preparation of the corresponding ethyl ester, ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate, followed by hydrolysis. The synthesis of related ethyl acetate (B1210297) derivatives often involves reacting a precursor with ethyl chloroacetate (B1199739) in the presence of a base. nih.gov Subsequent hydrolysis, for instance using lithium hydroxide (B78521) (LiOH), cleaves the ester to yield the carboxylic acid. nih.gov

One-Pot Reaction Sequences

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and purification of intermediates, thus saving time and resources. researchgate.net While a specific one-pot synthesis for this compound is not widely documented, related isoxazole derivatives have been successfully prepared using such streamlined methods. researchgate.neteurekaselect.com For example, various isoxazole-5(4H)-ones can be synthesized via one-pot, three-component cyclocondensation reactions. researchgate.neteurekaselect.com Applying this principle, a hypothetical one-pot synthesis could involve the in-situ formation of a reactive isoxazole intermediate that is immediately trapped by a reagent to form the acetic acid side chain.

The efficiency and yield of synthetic routes are critically dependent on the optimization of reaction conditions. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the equivalents of starting materials.

For isoxazole synthesis, studies have shown that the choice of catalyst and temperature is crucial. In a one-pot synthesis of certain isoxazole derivatives, optimization revealed that using 5 mol% of an azolium salt catalyst at 70 °C provided the best results without the formation of by-products. eurekaselect.com

In multi-step syntheses, each step requires optimization. For instance, in the hydrolysis of an ester precursor to a carboxylic acid, the choice of acid or base can drastically affect the outcome. One study found that hydrolyzing an isoxazole ester using 60% aqueous sulfuric acid significantly reduced the reaction time and improved the yield compared to a previously used mixture of acetic acid and HCl. nih.gov The alkylation step in a malonic ester synthesis is also sensitive to conditions; it generally gives the highest yields with primary alkyl halides and is ineffective for aryl halides. uomustansiriyah.edu.iq

Table 1: Factors for Optimization in Isoxazole Synthesis

| Parameter | Consideration | Example | Citation |

| Catalyst | Type and loading affect reaction rate and selectivity. | 5 mol% of 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride was found to be optimal for a cyclocondensation reaction. | eurekaselect.com |

| Temperature | Influences reaction kinetics and can control byproduct formation. | 70 °C was determined to be the ideal temperature for the synthesis of certain ethyl-2-(isoxazol-yl)acetate derivatives. | eurekaselect.com |

| Solvent/Medium | Affects solubility, reactivity, and can enable "green" chemistry approaches. | Hydrolysis of an isoxazole ester was more efficient in 60% aqueous H2SO4 than in an acetic acid/HCl mixture. | nih.gov |

| Reagents | The nature of the starting material dictates the feasibility of the reaction. | Malonic ester synthesis works well with primary alkyl halides but is not suitable for aryl halides. | uomustansiriyah.edu.iq |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound and its analogues relies on the availability of functionalized 3,5-dimethylisoxazole (B1293586) building blocks. Among the most important are the 4-amino and 4-boronic acid derivatives, which allow for a wide range of subsequent chemical transformations.

These building blocks provide a functional "handle" at the 4-position of the isoxazole ring, enabling the construction of more complex molecules.

4-Amino-3,5-dimethylisoxazole serves as a key intermediate for introducing the isoxazole moiety into larger structures. A straightforward and documented method for its preparation is the chemical reduction of its nitro precursor, 3,5-dimethyl-4-nitroisoxazole. This transformation can be effectively carried out using zinc powder (Zn) and ammonium (B1175870) chloride (NH4Cl) in an aqueous medium.

Table 2: Synthesis of 4-amino-3,5-dimethylisoxazole

| Starting Material | Reagents | Product | Citation |

| 3,5-Dimethyl-4-nitroisoxazole | Zn / NH4Cl in H2O | 4-Amino-3,5-dimethylisoxazole |

3,5-Dimethylisoxazole-4-boronic acid and its pinacol (B44631) ester are exceptionally useful intermediates, particularly for forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. frontiersin.orgacs.org The synthesis of the pinacol ester typically involves a two-step process starting from 3,5-dimethylisoxazole.

Halogenation : The first step is the regioselective halogenation of 3,5-dimethylisoxazole at the 4-position. This can be achieved using standard halogenating agents. For instance, iodination of isoxazole rings has been accomplished using N-iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA). nih.gov This yields 4-iodo-3,5-dimethylisoxazole, a key precursor for the next step. chemimpex.comtcichemicals.comcatsyn.com Similarly, 4-bromo-3,5-dimethylisoxazole (B80238) can be prepared and used as a versatile intermediate. nordmann.globalchemimpex.com

Miyaura Borylation : The resulting 4-halo-3,5-dimethylisoxazole can then be converted to the corresponding boronic acid pinacol ester via the Miyaura borylation reaction. wikipedia.orgorganic-chemistry.org This reaction involves the cross-coupling of the halo-isoxazole with bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a palladium catalyst and a base. organic-chemistry.orgalfa-chemistry.com The resulting pinacol ester is stable and can be easily purified, making it a preferred reagent for subsequent Suzuki couplings. organic-chemistry.orgresearchgate.net The free boronic acid can be obtained by hydrolysis of the pinacol ester.

Table 3: General Conditions for Miyaura Borylation

| Component | Example | Role | Citation |

| Substrate | 4-Iodo-3,5-dimethylisoxazole | Halide source for oxidative addition | nih.govchemimpex.com |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Provides the boryl group | wikipedia.orgorganic-chemistry.org |

| Catalyst | PdCl2(dppf) | Facilitates the cross-coupling cycle | researchgate.net |

| Base | Potassium Acetate (KOAc) | Activates the palladium complex for transmetalation | organic-chemistry.orgalfa-chemistry.com |

| Solvent | DMSO or Toluene | Reaction medium | researchgate.net |

Preparation of 3,5-Dimethylisoxazol-4-yl-substituted Building Blocks

Derivatization at the isoxazole ring for subsequent transformations

The 3,5-dimethylisoxazole core, while relatively stable, can be functionalized at the C4 position to introduce precursors for the acetic acid side chain or other moieties. This position is activated for electrophilic substitution due to the electron-donating nature of the two methyl groups and the ring oxygen.

One effective method for introducing a functional handle at the C4 position is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings wikipedia.orgorganic-chemistry.orgcambridge.org. The resulting 3,5-dimethylisoxazole-4-carbaldehyde is a versatile intermediate. This aldehyde can then be elaborated into the acetic acid side chain through various classical organic transformations, such as a Wittig reaction with a phosphonium (B103445) ylide containing a protected carboxylate, followed by hydrogenation and deprotection.

Another strategy for C4-functionalization involves halogenation followed by cross-coupling . Isoxazoles can be iodinated at the C4 position using reagents like N-iodosuccinimide (NIS) in the presence of an acid such as trifluoroacetic acid (TFA) beilstein-journals.org. The resulting 4-iodo-3,5-dimethylisoxazole can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form a new carbon-carbon bond, providing a pathway to introduce a variety of side chains beilstein-journals.org.

Methods for Introducing the Acetic Acid Side Chain

A primary route to the title compound involves building the isoxazole ring from acyclic precursors that already contain the necessary carbon framework. A well-established method for synthesizing 3,5-disubstituted-isoxazole-4-carboxylates involves the condensation of a hydroxamoyl chloride with a β-keto ester, such as an alkyl acetoacetate (B1235776) google.com.

Specifically, the synthesis of ethyl 3,5-dimethylisoxazole-4-carboxylate can be achieved through the reaction of acetohydroxamoyl chloride with ethyl acetoacetate. This reaction is typically carried out in the presence of a base like triethylamine (B128534) to neutralize the HCl generated google.com.

The resulting ester, ethyl 3,5-dimethylisoxazole-4-carboxylate, is a direct precursor to the corresponding carboxylic acid. Saponification of this ester using a strong base like sodium hydroxide (NaOH) in an aqueous-alcoholic medium, followed by acidification, yields 3,5-dimethylisoxazole-4-carboxylic acid chemicalbook.com.

To extend the side chain by one carbon to form the target acetic acid derivative, standard homologation procedures can be employed. The Arndt-Eistert synthesis is a classic method for this transformation. The 3,5-dimethylisoxazole-4-carboxylic acid is first converted to its acid chloride using a reagent like thionyl chloride (SOCl₂). The acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. Finally, in the presence of a silver catalyst (e.g., Ag₂O) and water, the diazoketone undergoes Wolff rearrangement and subsequent hydration to yield this compound.

Synthesis of Derivatized this compound Structures

Derivatization of the parent compound is crucial for optimizing its physicochemical properties and biological activity. Modifications can be targeted at the carboxylic acid group or the isoxazole ring itself.

Functionalization at the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid moiety of this compound is readily converted into a variety of functional groups, most commonly esters and amides.

Esterification: Esters can be prepared through several methods. The Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach nih.gov. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be used. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid for nucleophilic attack by an alcohol.

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to facilitate the reaction. A standard laboratory procedure involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride google.com. The resulting acyl chloride is then treated with the desired amine, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, yielding the corresponding amide google.com. Alternatively, peptide coupling reagents such as HATU, HOBt, or EDC can be used to directly form the amide bond from the carboxylic acid and amine under mild conditions.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Classic equilibrium-driven method (Fischer). |

| Esterification | Alcohol (R'-OH), DCC/DMAP | Ester | Mild conditions, suitable for sensitive substrates. |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH), Base | Amide | Two-step process via a reactive acyl chloride intermediate. |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., HATU, EDC) | Amide | Direct, one-pot synthesis under mild conditions. |

Modifications to the Isoxazole Ring System for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. For analogues of this compound, modifications typically focus on the substituents at the C3 and C5 positions of the isoxazole ring.

The 3,5-dimethylisoxazole moiety itself has been identified as an effective mimic of acetylated lysine (B10760008), a key recognition motif in epigenetic reader proteins known as bromodomains. In this context, the methyl groups at the C3 and C5 positions are critical for fitting into the target binding pocket. However, systematic replacement of these methyl groups with other substituents can fine-tune binding affinity, selectivity, and pharmacokinetic properties.

Synthetic routes that build the isoxazole ring, such as the condensation of a hydroxamoyl chloride with a β-keto ester, are particularly amenable to SAR studies google.com. By varying the starting materials, a wide range of analogues can be produced:

Varying the C3 substituent: By using different hydroxamoyl chlorides (R-C(Cl)=NOH), the C3 position can be substituted with various alkyl, aryl, or heteroaryl groups.

Varying the C5 substituent: By using different β-keto esters (R'-C(O)CH₂COOR''), the C5 position can be similarly modified.

SAR studies on trisubstituted isoxazoles have shown that even small changes to these substituents can have a profound impact on biological activity. For example, in the context of certain enzyme inhibitors, introducing larger or more polar groups can enhance potency or alter the selectivity profile across different target isoforms.

| Position | Modification | Potential Impact on Activity | Synthetic Approach |

|---|---|---|---|

| C3 | Replace -CH₃ with other alkyl/aryl groups | Alter binding affinity, selectivity, and lipophilicity. | Use of varied hydroxamoyl chlorides in ring synthesis. |

| C5 | Replace -CH₃ with other alkyl/aryl groups | Modulate steric interactions and electronic properties. | Use of varied β-keto esters in ring synthesis. |

| C4-Side Chain | Alter length, rigidity, or introduce substituents | Optimize positioning and interaction with target. | Elaboration of C4-formyl or C4-iodo intermediates. |

Strategies for Stereoselective Synthesis of Chiral Analogues

The introduction of stereocenters into drug candidates can lead to significant improvements in potency, selectivity, and metabolic stability. For analogues of this compound, a logical position to introduce chirality is at the α-carbon of the acetic acid side chain, creating analogues of 2-(3,5-dimethylisoxazol-4-yl)propanoic acid and related structures.

Several strategies for stereoselective synthesis can be employed:

Chiral Auxiliary-Based Methods: A reliable approach involves the use of a chiral auxiliary, such as an Evans oxazolidinone. The achiral this compound is first coupled to the chiral auxiliary. The resulting adduct can then be deprotonated at the α-carbon to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner. The approach of the electrophile is directed by the steric bulk of the auxiliary, leading to the preferential formation of one diastereomer. Finally, cleavage of the auxiliary yields the enantiomerically enriched α-substituted carboxylic acid researchgate.net.

Asymmetric Catalysis: Catalytic enantioselective methods offer a more atom-economical approach. For example, an α,β-unsaturated ester precursor, such as ethyl 2-(3,5-dimethylisoxazol-4-yl)acrylate, could be synthesized. Asymmetric hydrogenation of the double bond using a chiral transition-metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP) would introduce the stereocenter, producing the chiral ester with high enantiomeric excess. Subsequent hydrolysis would provide the desired chiral carboxylic acid.

Enzymatic Resolution: A racemic mixture of the chiral carboxylic acid or its ester can be resolved using enzymes. Lipases are commonly used to selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted ester enantiomer from the hydrolyzed carboxylic acid enantiomer. This chemoenzymatic approach can provide access to both enantiomers in high optical purity.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is the most reactive site for nucleophilic acyl substitution, allowing for the straightforward synthesis of esters, amides, and other acid derivatives. These reactions are fundamental in modifying the compound's physicochemical properties and for conjugation to other molecules.

Esterification of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid can be achieved through several standard synthetic methods to produce the corresponding esters. These esters are often synthesized to enhance properties such as lipophilicity or to act as prodrugs in medicinal chemistry contexts.

Common methods for esterification include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., sulfuric acid, hydrochloric acid). The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Steglich Esterification: A milder method suitable for more sensitive substrates, this reaction uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) with a catalyst, typically 4-Dimethylaminopyridine (B28879) (DMAP). nih.gov This approach is highly efficient and proceeds under neutral conditions at room temperature. nih.gov

Reaction via Acid Chlorides: The carboxylic acid can be first converted to a more reactive acid chloride, which then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield the ester. libretexts.org

Lewis Acid-Catalyzed Esterification: Various Lewis acids, such as titanium (IV) or zirconium (IV) complexes, can catalyze the direct esterification of carboxylic acids and alcohols, often under mild conditions with low catalyst loading. rug.nlmdpi.com

The applications of these ester derivatives are diverse. For example, the synthesis of simple alkyl esters, such as ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate, can facilitate purification or modify solubility. lookchem.com In drug discovery, esterification is a key strategy for creating compounds that can be effectively absorbed and then hydrolyzed in vivo to release the active carboxylic acid.

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal |

| Steglich Esterification | Alcohol, DCC or DIC, DMAP (catalyst) | Room temperature, neutral pH |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | Two-step process, generally high yield |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD | Mild conditions, inversion of stereochemistry for chiral alcohols |

The carboxylic acid functionality is readily converted into an amide via reaction with a primary or secondary amine. This transformation is crucial for building more complex molecules, including conjugates with peptides and other biomolecules. The resulting amide bond is significantly more stable to hydrolysis than the corresponding ester linkage.

Key methods for amide bond formation include:

Use of Coupling Agents: A wide array of coupling reagents are available to facilitate the reaction between the carboxylic acid and an amine. Common examples include carbodiimides (DCC, EDC) often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Other reagents include HATU, HBTU, and PyBOP.

Conversion to Acid Chloride: As with esterification, the carboxylic acid can be converted to the corresponding acid chloride, which reacts rapidly with an amine to form the amide. Typically, two equivalents of the amine or one equivalent of the amine and a scavenger base (like triethylamine (B128534) or pyridine) are used to neutralize the HCl byproduct. libretexts.org

The ability to form amide bonds allows for the synthesis of peptide conjugates. By coupling this compound to the N-terminus of a peptide or an amino acid side chain (e.g., lysine), the isoxazole (B147169) moiety can be incorporated into a larger biomolecule. This strategy is employed in chemical biology to create probes, labeled peptides, or to modify the properties of therapeutic peptides.

| Reagent | Full Name | Typical Application |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | General purpose, though can cause purification issues with DCU byproduct |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble carbodiimide, easy workup |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, often used for difficult couplings and solid-phase peptide synthesis |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Reduces racemization, effective for coupling amino acids |

For enhanced reactivity, this compound can be converted into highly reactive acid halides or anhydrides. These intermediates are not typically isolated but are generated in situ to facilitate subsequent reactions.

Acid Halides: The most common acid halides are acid chlorides, which are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgchadsprep.com Phosphorus tribromide (PBr₃) can be used to generate the corresponding acid bromide. libretexts.org These acid halides are potent electrophiles that react readily with a wide range of nucleophiles.

Acid Anhydrides: Symmetrical or unsymmetrical acid anhydrides can be formed. A common method for preparing an unsymmetrical anhydride involves the reaction of an acid chloride with a carboxylate salt. libretexts.orgmasterorganicchemistry.com Alternatively, treating a carboxylic acid with a dehydrating agent can produce a symmetrical anhydride. Acid anhydrides are also excellent acylating agents, reacting with alcohols and amines to form esters and amides, respectively. libretexts.org

Reactions at the Isoxazole Ring

The 3,5-dimethylisoxazole (B1293586) ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene. The presence of two electronegative heteroatoms (nitrogen and oxygen) generally makes the ring electron-deficient and less susceptible to classical electrophilic substitution.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of many aromatic systems. wikipedia.org However, the isoxazole ring is generally deactivated towards electrophiles due to its electron-deficient nature. While the two methyl groups at the 3- and 5-positions are electron-donating and would typically activate a ring towards SEAr, the inherent character of the isoxazole core makes this reaction challenging. wikipedia.org

Furthermore, in this compound, all the carbon atoms of the isoxazole ring are substituted, leaving no hydrogen atom to be replaced by an electrophile. Therefore, standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not applicable to this specific isoxazole core. Derivatization of the ring itself would require alternative strategies, such as modification of the existing substituents or a complete synthesis starting from different precursors.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While this compound itself is not a direct substrate for cross-coupling (as it lacks a suitable leaving group like a halide), the isoxazole scaffold is readily incorporated into such reactions. bsu.byresearchgate.net

A common synthetic strategy involves using a halogenated isoxazole derivative. For instance, a related compound such as a 5-bromo-3-methyl-4-substituted isoxazole could undergo Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group at the 5-position. researchgate.net Similarly, Sonogashira coupling could be used to install an alkyne group, and Heck coupling could introduce an alkene.

Research has demonstrated that palladium(II) complexes with isoxazole derivatives can serve as highly effective catalysts for cross-coupling reactions themselves. bsu.byresearchgate.net This suggests a dual role for the isoxazole moiety in modern organic synthesis: both as a structural core in the target molecule and as a ligand scaffold for the transition metal catalyst. A synthetic route to a halogenated analogue of this compound would open up extensive possibilities for derivatization of the isoxazole ring via these powerful C-C bond-forming methodologies.

| Reaction Name | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organohalide | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Heck | Alkene + Organohalide | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne + Organohalide | C(sp²)–C(sp) |

| Stille | Organostannane + Organohalide | C(sp²)–C(sp²) |

| Negishi | Organozinc compound + Organohalide | C–C |

Nucleophilic Attack on the Isoxazole Ring

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its susceptibility to nucleophilic attack is highly dependent on the nature of the substituents attached to the ring. In the case of this compound, the isoxazole ring is substituted with two methyl groups at the 3- and 5-positions. These methyl groups are electron-donating, thereby increasing the electron density of the aromatic ring system.

This increased electron density makes the 3,5-dimethylisoxazole ring relatively resistant to attack by nucleophiles. For a nucleophilic aromatic substitution (SNAr) reaction to occur, the aromatic ring typically requires strong electron-withdrawing groups to reduce its electron density and stabilize the intermediate anionic species (Meisenheimer complex). libretexts.orgyoutube.com Since the methyl groups have the opposite effect, direct nucleophilic attack on the isoxazole ring of this specific compound is not a facile or common reaction pathway under standard conditions.

In contrast, isoxazole rings bearing potent electron-withdrawing groups, such as nitro or cyano groups, are significantly more susceptible to nucleophilic substitution. This highlights that the inherent reactivity of the isoxazole core in this compound is geared towards stability, directing derivatization efforts towards the more reactive acetic acid side chain.

Formation of Advanced Chemical Structures Containing the this compound Scaffold

The presence of both the isoxazole ring and the carboxylic acid functional group makes this compound a valuable building block for the synthesis of more elaborate molecules. The acetic acid moiety, in particular, serves as a convenient handle for a wide range of chemical transformations.

The carboxylic acid function of this compound is a key reactive site for the construction of new, fused, or linked heterocyclic systems. Standard organic transformations can be employed to convert the carboxylic acid into more reactive intermediates, which can then undergo cyclization reactions with appropriate binucleophilic partners.

For instance, the carboxylic acid can be converted to an acyl chloride, which subsequently reacts with hydrazines to form 1,3,4-oxadiazoles or with thiosemicarbazide to yield 1,3,4-thiadiazoles. Another common strategy involves the reaction with 4-amino-4H-1,2,4-triazole-3-thiols in the presence of a dehydrating agent like phosphoryl chloride to construct fused ebrary.netnih.govscielo.brtriazolo[3,4-b] ebrary.netscielo.brnih.govthiadiazole systems. researchgate.net These methods demonstrate how the acetic acid side chain can be leveraged to append new heterocyclic motifs to the stable 3,5-dimethylisoxazole core.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Starting Material | Reagent(s) | Resulting Heterocycle |

|---|

The carboxylic acid group is an ideal anchor point for creating prodrugs and bioconjugates. Prodrug strategies are often employed to improve the physicochemical properties of a parent molecule, such as solubility, stability, or bioavailability. nih.govmdpi.com For carboxylic acid-containing compounds, the most common approach is esterification. ebrary.netuobabylon.edu.iq

The carboxylic acid of this compound can be esterified with a variety of alcohols or promoieties that are designed to be cleaved in vivo by esterase enzymes, releasing the active parent acid. uobabylon.edu.iq This can enhance membrane permeability and absorption.

Furthermore, the carboxylic acid can be coupled with the amino group of other molecules, such as peptides, targeting ligands, or other pharmacologically active agents, through amide bond formation. This conjugation strategy allows for the creation of complex molecules with tailored properties, for instance, to direct the compound to a specific biological target or to combine therapeutic effects.

Table 2: Examples of Prodrug and Conjugate Strategies

| Strategy | Linkage Type | Potential Advantage |

|---|---|---|

| Prodrug Formation | Ester | Increased lipophilicity, enhanced cell permeability |

| Conjugation | Amide | Targeted delivery, dual-action compounds |

| PEGylation | Ester/Amide | Increased water solubility, prolonged circulation time mdpi.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly valued in medicinal chemistry for their efficiency and ability to rapidly generate molecular diversity. journalijar.com The 3,5-dimethylisoxazole scaffold has been identified as a valuable "biasing element" in MCRs, guiding the synthesis towards structures with specific biological activities. nih.gov

While the parent compound this compound itself can be a substrate in certain MCRs, its derivatives are often more versatile. For example, the carboxylic acid functionality is a key component in the Passerini and Ugi reactions, which are powerful isocyanide-based MCRs for synthesizing peptide-like structures. researchgate.netorganic-chemistry.orgnih.gov

In a Passerini three-component reaction, this compound could react with an aldehyde (or ketone) and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.org The Ugi four-component reaction further expands on this by incorporating a primary amine, leading to the formation of a dipeptide-like scaffold. nih.gov These reactions provide a direct route to complex, highly functionalized molecules built around the isoxazole-acetic acid core, making it a valuable tool for constructing diverse chemical libraries for drug discovery.

Pharmacological and Biological Activity

Anti-inflammatory and Analgesic Properties of Isoxazole (B147169) Derivatives

Isoxazole derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).

The anti-inflammatory properties of isoxazole derivatives have been demonstrated through various in vitro assays. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the COX enzyme, which reduces the production of prostaglandins.

Studies have shown that a variety of isoxazole-containing compounds exhibit moderate to potent inhibitory activities against both COX-1 and COX-2 enzymes. nih.govnih.gov For instance, a series of seventeen isoxazole-carboxamide derivatives were evaluated for their COX inhibitory activity, with all compounds showing IC₅₀ values in the low micromolar to nanomolar range against both COX enzymes. nih.govresearchgate.net One of the most potent compounds in this series, designated A13, displayed IC₅₀ values of 64 nM and 13 nM against COX-1 and COX-2, respectively, indicating a significant selectivity towards COX-2. nih.govnih.govresearchgate.net Another study on novel isoxazole derivatives found several compounds to be potent COX-2 inhibitors, suggesting their potential as selective anti-inflammatory agents. nih.gov

The ability of isoxazole derivatives to prevent protein denaturation is another indicator of their anti-inflammatory potential. eijst.org.uk Furthermore, some indolyl-isoxazolidine compounds have been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. mdpi.comnih.gov The inhibition of 5-Lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, has also been identified as a mechanism for the anti-inflammatory effects of some isoxazole derivatives. researchgate.net

Table 1: In vitro COX-1 and COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| A13 | 64 | 13 | 4.63 |

| B2 | - | - | 20.7 |

Data sourced from studies on isoxazole-carboxamide derivatives. nih.gov

The analgesic effects of isoxazole derivatives have been confirmed in various animal models. ingentaconnect.com Common assays used to evaluate analgesic activity include the hot-plate test and the acetic acid-induced writhing test in mice. ingentaconnect.comscholarsresearchlibrary.com

In one study, a series of novel isoxazole derivatives demonstrated significant analgesic properties. researchgate.netbanglajol.info Specifically, compounds with a 4-chlorophenyl substitution at the 5-position of the isoxazoline ring were found to be the most potent in the series, with activity comparable to the reference drug paracetamol. researchgate.netbanglajol.info Another study synthesized a series of indole derivatives linked to an isoxazole moiety and found that compounds with 4-chlorophenyl, 4-trifluoromethylphenyl, and 4-methylphenyl substitutions on the isoxazoline ring exhibited good analgesic activity. scholarsresearchlibrary.com

Research on isoxazole carboxamide derivatives also revealed low to moderate analgesic activity. nih.gov Among the synthesized compounds, a derivative with a methoxy group showed high analgesic activity, comparable to the centrally acting analgesic tramadol. nih.gov Further investigation into the mechanism of action suggested that the analgesic effects of some of these derivatives are not mediated by opioid receptors. nih.gov

Molecular docking studies have been instrumental in elucidating the binding interactions between isoxazole derivatives and their biological targets, particularly the COX enzymes. nih.govresearchgate.net These computational studies help in understanding the structure-activity relationships and in designing more potent and selective inhibitors.

Docking analyses have revealed that isoxazole derivatives can effectively bind to the active sites of both COX-1 and COX-2. nih.govnih.govresearchgate.net The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. For example, in one study, the 3,4-dimethoxy substitution on a phenyl ring and a chlorine atom on another phenyl ring were found to orient the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, leading to ideal binding interactions. nih.govresearchgate.net

The binding energies calculated from docking studies often correlate well with the experimentally determined inhibitory activities. nih.gov These in silico studies have also been used to predict the selectivity of compounds towards COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

Anticancer Activity and Cellular Mechanisms

In addition to their anti-inflammatory and analgesic properties, isoxazole derivatives have emerged as a promising class of compounds with significant anticancer activity. Their effects are often mediated through the induction of apoptosis and modulation of the cell cycle in cancer cells.

Numerous studies have demonstrated the cytotoxic effects of isoxazole derivatives against a panel of human cancer cell lines. For instance, a series of 2-arylbenzoxazole acetic acid derivatives were screened for their cytotoxicity against the MCF-7 breast cancer cell line and the HCT-116 human colon cancer cell line. core.ac.uk Some of these compounds exhibited promising cytotoxic activity, with the presence of an acetic acid group at position 5 of the benzoxazole nucleus enhancing the activity. core.ac.uk

Other research has shown that novel synthetic isoxazole derivatives possess significant antiproliferative activity against various cancer cell lines. researchgate.netnih.govspandidos-publications.com For example, 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated potent activity against human erythroleukemic K562 cells and glioblastoma U251-MG and T98G cell lines. researchgate.netnih.govspandidos-publications.com Similarly, a series of isoxazole derivatives of benzothiazole were found to be effective against Colo205, U937, MCF7, and A549 cancer cell lines, with the most promising compound showing potent activity against the Colo205 cell line. semanticscholar.org

Table 2: In vitro Cytotoxicity of a Benzothiazole-Isoxazole Derivative (Compound 20c)

| Cell Line | IC₅₀ (µM) |

|---|---|

| Colo205 | 5.04–13 |

| U937 | >50 |

| MCF7 | >50 |

| A549 | >50 |

Data represents the range of IC₅₀ values for a series of compounds, with 20c being most effective against Colo205. semanticscholar.org

A key mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netnih.govspandidos-publications.com Studies have shown that these compounds can trigger both early and late apoptosis in cancer cells. researchgate.netnih.govspandidos-publications.com The pro-apoptotic activity of certain isoxazole derivatives has been associated with the activation of the erythroid differentiation program in K562 cells. researchgate.netnih.gov

In addition to inducing apoptosis, isoxazole derivatives can also modulate the cell cycle, leading to the arrest of cancer cell proliferation at specific phases. For example, one promising benzothiazole-isoxazole derivative was found to induce G2/M cell cycle arrest in Colo205 cells. semanticscholar.org This cell cycle arrest was accompanied by a significant increase in the levels of the tumor suppressor protein p53. semanticscholar.org The upregulation of p53 can, in turn, alter the balance of key mitochondrial proteins like Bcl-2 and Bax, ultimately leading to apoptosis through the activation of caspases. semanticscholar.org

Targeting of Bromodomains (e.g., BRD4, CBP/EP300) and Associated Epigenetic Regulation

The 3,5-dimethylisoxazole (B1293586) moiety, the central chemical scaffold of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid, has been identified as a potent acetyl-lysine (KAc) bioisostere. nih.gov This mimicry allows it to competitively inhibit bromodomains, which are epigenetic "reader" proteins that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. nih.govnih.gov

Research has focused extensively on the inhibition of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, and the CREB-binding protein (CBP) and its homolog p300. nih.govedpsciences.org The 3,5-dimethylisoxazole core can anchor within the KAc-binding pocket of these bromodomains, with its nitrogen atom often forming a crucial hydrogen bond with a conserved asparagine residue (Asn140 in BRD4). nih.govacs.org This interaction displaces the bromodomain from chromatin, disrupting the transcriptional machinery that drives the expression of oncogenes like c-MYC. nih.govnih.gov

Derivatives of the 3,5-dimethylisoxazole scaffold have demonstrated significant inhibitory activity against these targets. For instance, specific derivatives have shown potent inhibition of BRD4's first bromodomain (BRD4(1)) and have exhibited antiproliferative effects in cancer cell lines sensitive to BRD4 inhibition, such as acute myeloid leukemia (MV4-11) and colorectal cancer (HCT116). nih.govnih.govnih.gov By targeting BRD4 and CBP/EP300, these compounds interfere with the epigenetic regulation of genes involved in cell proliferation, cell cycle progression, and apoptosis, marking this as a promising strategy in oncology. edpsciences.orgedpsciences.orgmdpi.com

| Compound | Target | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Derivative 11h | BRD4(1) | 27.0 nM | nih.gov |

| Derivative 11h | BRD4(2) | 180 nM | nih.gov |

| Derivative 11h | MV4-11 Cells | 0.09 µM | nih.gov |

| Derivative 11h | HL-60 Cells | 0.120 µM | nih.gov |

| Derivative 22 | HCT116 Cells | 162 nM | nih.gov |

| Derivative 4d | BRD4(1) | <5 µM | nih.gov |

Metabolic Stability Studies in Cancer Contexts

The viability of a compound in a therapeutic context is partially dependent on its metabolic stability. Studies involving derivatives of 3,5-dimethylisoxazole designed as BRD4 inhibitors have shown promising results in this area. Specifically, certain potent derivatives have been synthesized to possess excellent stability in liver microsomes. nih.gov Liver microsome assays are a standard in vitro method used to predict the metabolic fate of compounds, as they contain a high concentration of drug-metabolizing enzymes (cytochrome P450s). High stability in this assay suggests that a compound may have a lower clearance rate and a longer half-life in vivo, which are desirable properties for therapeutic agents. This inherent stability within the 3,5-dimethylisoxazole class supports its potential for further development in cancer contexts. nih.gov

Antioxidant Properties

In vitro Assays for Radical Scavenging Activity

The antioxidant potential of isoxazole derivatives has been investigated using standard in vitro assays that measure the capacity to scavenge stable free radicals. A primary method employed is the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.govekb.eg

While data on this compound itself is not specified, related isoxazole-containing chalcones have demonstrated notable antioxidant properties in such assays. researchgate.net The activity is typically quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound Class | Assay | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Isoxazole Ring-Containing Chalcone (Compound 28) | DPPH | 5 ± 1 µg/mL | researchgate.net |

Mechanistic Investigations of Antioxidant Action

The mechanism by which isoxazole derivatives and other phenolic compounds exert their antioxidant effects generally involves the donation of a hydrogen atom from a hydroxyl group or another labile hydrogen to a free radical. This process neutralizes the radical, thereby terminating the damaging chain reaction of oxidation. The stability of the resulting antioxidant radical is a key factor in its efficacy. The delocalization of the unpaired electron across the aromatic or heterocyclic ring system contributes to this stability. The radical scavenging activity observed in assays like the DPPH test is a direct consequence of this hydrogen or electron-donating capability. nih.gov

Antibacterial Activity

In vitro Susceptibility Testing against Bacterial Strains

The antimicrobial potential of the isoxazole class of compounds has been evaluated against a variety of pathogenic bacterial strains. researchgate.net Standard in vitro susceptibility testing methods, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), are commonly used. mdpi.com The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Studies on various isoxazole derivatives have reported a range of antibacterial activities. The efficacy is dependent on the specific derivative and the bacterial strain being tested. Activity has been noted against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com The data from these related compounds suggest that the isoxazole scaffold can be a valuable component in the design of new antibacterial agents.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isoxazole Derivative | Bacillus subtilis | 31.25 | researchgate.net |

| Isoxazole Derivative | Staphylococcus aureus | 62.5 | researchgate.net |

| Sulfonylisoxazole Derivative | Bacillus subtilis | 25 | mdpi.com |

| Sulfonylisoxazole Derivative | Staphylococcus aureus | 50 | mdpi.com |

| Sulfonylisoxazole Derivative | Pseudomonas aeruginosa | 50 | mdpi.com |

| Sulfonylisoxazole Derivative | Klebsiella pneumoniae | 100 | mdpi.com |

| Isoxazole Ring-Containing Chalcone (Compound 28) | Not Specified | 1 | researchgate.net |

Structure-Activity Relationships for Antibacterial Efficacy

The isoxazole ring is a key structural motif in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial effects. researchgate.netijrrjournal.comipindexing.com While specific structure-activity relationship (SAR) studies focused exclusively on this compound are not extensively detailed in publicly available research, general SAR principles for antibacterial isoxazole derivatives can be extrapolated to understand its potential efficacy.

The antibacterial activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole core and associated side chains. nih.gov Research indicates that the introduction of different functional groups can modulate the potency and spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Key determinants for antibacterial efficacy in isoxazole analogs include:

Substitution at the 3 and 5-positions: The methyl groups at the 3- and 5-positions of the isoxazole ring in this compound contribute to the molecule's lipophilicity, which can influence its ability to penetrate bacterial cell membranes.

The Acetic Acid Moiety: The carboxylic acid group provides a site for potential ionic interactions and hydrogen bonding, which can be crucial for binding to bacterial enzyme targets.

Substitution at the 4-position: The linkage of the acetic acid side chain at the 4-position of the isoxazole ring is a critical structural feature. Studies on other 4-substituted isoxazoles have shown that this position is pivotal for biological activity. For instance, the introduction of a thiophene moiety to an isoxazole ring has been observed to increase its antimicrobial activity. nih.gov

| Structural Feature | General Influence on Antibacterial Activity | Relevance to this compound |

|---|---|---|

| Isoxazole Ring | Core scaffold providing a stable, aromatic system capable of various non-covalent interactions with biological targets. researchgate.net | Forms the central heterocyclic structure of the compound. |

| Substituents on the Ring | Modulate lipophilicity, electronic properties, and steric profile, which affects target binding and cell penetration. nih.gov | Two methyl groups (positions 3 and 5) and an acetic acid group (position 4) define its specific chemical character. |

| Acidic Functional Group | Can act as a hydrogen bond donor/acceptor and participate in ionic interactions, often essential for binding to enzyme active sites. | The acetic acid side chain provides a key acidic functional group. |

Other Reported Biological Activities

In agricultural science, isoxazole derivatives have been identified as effective herbicide safeners. nih.govnih.gov Herbicide safeners are chemical agents that protect crops from herbicide injury without compromising the herbicide's effectiveness against target weeds. nih.govnih.gov They typically function by enhancing the crop's natural metabolic detoxification pathways for the herbicide. nih.gov

The mechanism of action for many safeners, including isoxazole-based compounds like isoxadifen-ethyl, involves the induction of enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases in the crop plant. nih.govacs.org These enzymes accelerate the metabolism of the herbicide into non-toxic forms. Bioassay results have shown that isoxazole derivatives can significantly increase glutathione content and GST activity in corn, mitigating injury from herbicides like acetochlor. nih.govacs.org

While this compound is not a commercialized safener, its core isoxazole structure is found in established safeners. davidpublisher.com Structure-activity relationship studies on substituted phenyl isoxazole analogues have shown that the electronic properties of substituents on the isoxazole moiety play an important role in their safening activity. acs.org This suggests that compounds with the 3,5-dimethylisoxazole scaffold have the potential for development as novel safener candidates. nih.gov

| Isoxazole-Based Safener | Associated Herbicide(s) | Protected Crop(s) |

|---|---|---|

| Isoxadifen-ethyl | Sulfonylureas (e.g., Nicosulfuron), ACCase inhibitors davidpublisher.com | Maize, Cereals davidpublisher.com |

| Substituted Phenyl Isoxazoles (Research) | Acetochlor, Chlorsulfuron nih.govnih.gov | Corn nih.govnih.gov |

The 3,5-dimethylisoxazole moiety, the core of this compound, has been identified as a highly effective bioisostere for acetylated lysine (KAc). nih.govnih.gov This molecular mimicry allows it to function as a competitive inhibitor for bromodomains, which are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. nih.govnih.gov

Bromodomains are crucial "readers" of the epigenetic code, playing a key role in the regulation of gene transcription. nih.govnih.gov By designing molecules that contain the 3,5-dimethylisoxazole group, researchers have successfully created potent and selective inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD2 and BRD4. nih.gov

X-ray crystallography has confirmed that the 3,5-dimethylisoxazole group binds directly into the acetyl-lysine binding pocket of bromodomains. nih.gov The nitrogen atom of the isoxazole ring accepts a critical hydrogen bond from a conserved asparagine residue within the pocket, mimicking the key interaction of the acetyl-lysine's carbonyl oxygen. nih.gov 4-substituted 3,5-dimethylisoxazoles are therefore valuable chemical probes for studying epigenetic mechanisms and have become promising leads for the development of therapeutics for diseases involving dysregulated gene transcription, such as cancer and inflammation. nih.gov

| Compound Type | Target Bromodomain | Reported Activity (IC50) | Significance in Research |

|---|---|---|---|

| 4-Substituted 3,5-dimethylisoxazoles | BRD2(1), BRD4(1) | Values often in the low micromolar (<5 µM) range. nih.gov | Act as selective probes for the BET family of bromodomains. nih.gov |

| Isoxazole-based carboxylic acids | CREBBP | ~32 µM acs.org | Serve as leads for developing inhibitors of non-BET bromodomains. acs.org |

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed in pancreatic β-cells that is activated by medium and long-chain fatty acids. Its activation leads to enhanced glucose-stimulated insulin secretion, making it an attractive therapeutic target for type 2 diabetes.

The typical pharmacophore model for GPR40 agonists consists of four key parts: an acidic "head" (like a carboxylic acid), a central ring (often a phenyl ring), a linker, and a hydrophobic "tail". cy7-5-azide.com This structure facilitates key interactions with amino acid residues within the receptor's binding pocket, such as Arg183, Tyr91, and Arg258. nih.gov

This compound possesses some of the structural features consistent with the GPR40 agonist pharmacophore. It contains the essential carboxylic acid head group and a central heterocyclic ring system. While direct studies confirming its activity as a GPR40 agonist are not prominent in the literature, its structural components align with the general requirements for receptor binding and activation. Pharmacophore models developed for GPR40 agonists emphasize the importance of a hydrogen bond acceptor (the acid) and hydrophobic features. nih.govingentaconnect.com The dimethylisoxazole ring provides a distinct hydrophobic and electronic profile that could potentially fit within the receptor's binding site, similar to how known allosteric agonists like TAK-875 bind. scienceopen.com Therefore, based on structural analogy, it represents a scaffold that could be explored for GPR40 agonist activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Activity

The biological activity of derivatives based on the 2-(3,5-dimethylisoxazol-4-yl)acetic acid scaffold is highly dependent on the nature and position of various substituents. Research has primarily focused on modifying the group attached at the 4-position of the isoxazole (B147169) ring, which corresponds to the acetic acid side chain in the parent compound.

Modifications to the Acetic Acid Side Chain

Systematic studies focusing exclusively on modifying the acetic acid side chain of this compound (e.g., esterification, amidation, or chain extension) while keeping the core constant are not extensively detailed in the available literature. Research has more broadly explored replacing the entire acetic acid moiety with other functional groups to understand its role in binding to specific targets. For instance, in the context of bromodomain inhibitors, the acetic acid group is often replaced by larger, more complex aromatic or heterocyclic systems to achieve higher binding affinity by engaging with specific subpockets of the target protein. While general synthetic methods for creating esters and amides from carboxylic acids are well-established, specific SAR data on how these particular modifications affect the biological profile of this compound is limited.

Substituent Effects on the Dimethylisoxazole Core

The 3,5-dimethylisoxazole (B1293586) core is a crucial pharmacophore in many biologically active compounds, acting as an effective mimic of acetylated lysine (B10760008) (KAc). ebm-journal.orgnih.gov Its interaction with the binding pockets of proteins, particularly bromodomains, is foundational to its activity.

Studies on 4-substituted-3,5-dimethylisoxazole derivatives have demonstrated that substituents at this position significantly influence binding affinity. For example, in the development of inhibitors for the bromodomain and extra-terminal domain (BET) family, replacing a simple methyl group at the 4-position with a larger phenyl-containing substituent can enhance potency. acs.org This is because the larger group can occupy a hydrophobic region known as the WPF shelf more effectively. acs.org

Further optimization has involved creating derivatives where the 4-position is linked to a phenyl ring which is, in turn, substituted. The nature and position of substituents on this phenyl ring have a marked effect on inhibitory activity against targets like the first bromodomain of BRD4 (BRD4(BD1)).

Below is a data table summarizing the inhibitory concentrations (IC50) of various 4-substituted 3,5-dimethylisoxazole derivatives against BRD4(BD1), illustrating the impact of these modifications.

| Compound | R Group (Modification at 4-position) | IC50 for BRD4(1) (µM) |

|---|---|---|

| 1 | -CH(OH)CH₃ | 4.8 |

| 2 | -(S)-CH(OH)Ph | 0.18 |

| 3 | -(R)-CH(OH)Ph | 0.19 |

| 4 | -(S)-C(OH)(Ph)₂ | 0.083 |

| 5 | -(S)-CH(OH)-(4-F-Ph) | 0.15 |

| 6 | -(S)-CH(OH)-(4-Cl-Ph) | 0.21 |

Data sourced from studies on BET bromodomain inhibitors. The R group represents a modification of the substituent attached to the 4-position of the 3,5-dimethylisoxazole core.

These findings highlight that increasing the size and hydrophobic character of the substituent at the 4-position, such as moving from a small alkyl alcohol to a larger diarylmethanol group, can significantly improve potency. acs.org

Conformational Analysis and Binding Mode Predictions

Understanding the three-dimensional arrangement of this compound derivatives and how they interact with their biological targets is crucial for rational drug design. This has been achieved through a combination of computational and experimental methods.

Computational Chemistry Approaches (e.g., molecular docking, dynamics simulations)

Molecular docking studies have been instrumental in predicting and rationalizing the binding modes of 3,5-dimethylisoxazole derivatives. acs.org In the context of BET bromodomains, docking simulations predicted that the 3,5-dimethylisoxazole moiety would orient itself into the acetylated lysine binding pocket. ebm-journal.org Specifically, the isoxazole oxygen atom is predicted to form a key hydrogen bond with the amine group of a conserved asparagine residue (N140 in BRD4), mimicking the interaction of the acetyl-lysine carbonyl group. ebm-journal.orgacs.org The isoxazole nitrogen atom often interacts with a conserved tyrosine residue via a structured water molecule. acs.org

Docking studies also help explain SAR data. For example, simulations of derivatives with larger substituents at the 4-position show these groups extending to occupy the hydrophobic WPF shelf, thereby increasing affinity, which is consistent with experimental IC50 values. acs.org These computational models serve as a powerful tool for designing new analogs with potentially improved potency and selectivity.

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography has provided definitive, high-resolution insights into the binding of 3,5-dimethylisoxazole derivatives to their protein targets. nih.govnih.gov Crystal structures of several inhibitors in complex with the BRD4(1) bromodomain confirm the predictions from molecular docking. nih.govacs.org

These structures reveal that the 3,5-dimethylisoxazole ring indeed acts as an acetyl-lysine bioisostere, positioning itself deep within the binding pocket. nih.govacs.org The key interactions observed include:

A hydrogen bond between the isoxazole oxygen and the side chain of the conserved asparagine (N140). nih.gov

A water-mediated hydrogen bond between the isoxazole nitrogen and a conserved tyrosine (Y97). acs.org

The two methyl groups of the isoxazole ring are positioned in hydrophobic regions of the pocket.

Influence of Structural Features on Pharmacokinetic and Pharmacodynamic Properties

The 3,5-dimethylisoxazole motif itself can be subject to metabolic transformation. Studies on isoxazole-containing BET inhibitors have explored their potential for bioactivation. nih.gov While isoxazole metabolism is generally not common, certain pathways can lead to the formation of reactive metabolites, such as quinones, which could pose toxicity risks. nih.gov Computational models and experimental studies suggest that the substituents on the scaffold can influence the likelihood and pathways of such bioactivation. nih.gov

In silico ADME prediction tools are often used in the early stages of drug discovery to assess the potential of isoxazole derivatives. researchgate.netekb.eg These models calculate properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. For many isoxazole derivatives, high GI absorption is often predicted. researchgate.net The lipophilicity and water solubility, governed by the various substituents, are key determinants of these properties. researchgate.net

Pharmacodynamic effects have also been linked to the core structure. For instance, the parent compound 3,5-dimethylisoxazole was found to affect fat metabolism by depressing plasma free fatty acids, a pharmacodynamic effect that is likely translated to its derivatives depending on their specific structures and targets. ebm-journal.org The pharmacokinetic profile of a related compound, N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide, showed good oral bioavailability (>80%) and a half-life of 6-7 hours in humans, demonstrating that compounds from this class can possess favorable pharmacokinetic properties. nih.gov

Studies on Metabolic Stability

The metabolism of isoxazole rings can be influenced by their substituents. For the 3,5-dimethylisoxazole motif, it is suggested that metabolism can lead to the generation of reactive electrophilic metabolites. nih.gov The isoxazole ring itself can undergo bioactivation, potentially forming reactive intermediates like enimines. nih.gov The stability of the isoxazole ring is a critical factor, as ring cleavage can lead to different metabolic products. The nitrogen-oxygen bond within the isoxazole ring is inherently weak and can be susceptible to cleavage under certain metabolic conditions. nih.gov

In the broader context of drug discovery, isoxazole moieties are often incorporated into molecules to enhance their metabolic stability, among other properties. bohrium.com The specific arrangement of the dimethyl groups on the isoxazole ring in this compound can affect which metabolic enzymes interact with the compound and the subsequent rate of metabolism.

Table 1: General Metabolic Considerations for Isoxazole-Containing Compounds

| Structural Feature | Potential Metabolic Pathway | Impact on Stability |

| 3,5-Dimethylisoxazole Ring | Ring Cleavage | Can lead to inactivation and excretion. |

| Bioactivation | Potential for formation of reactive metabolites. nih.gov | |

| Acetic Acid Side Chain | Glucuronidation | A common pathway for carboxylic acids, increasing water solubility for excretion. |

| Beta-oxidation | Possible, but less common for this type of structure. |

This table presents generalized metabolic pathways for isoxazole derivatives and may not be fully representative of the specific metabolism of this compound.

Considerations for Solubility and Bioavailability

The solubility and bioavailability of this compound are governed by its physicochemical properties, which are directly related to its chemical structure.

Solubility:

Bioavailability:

Oral bioavailability is a complex interplay between solubility and permeability. For a compound to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal membrane into the bloodstream.

Lipinski's Rule of Five: This rule provides a general guideline for predicting the oral bioavailability of a drug candidate. The properties of this compound can be assessed against these criteria:

Molecular Weight: Approximately 155.15 g/mol (less than 500)

LogP (octanol-water partition coefficient): An estimation would be required, but it is likely to be within the acceptable range (less than 5).

Hydrogen Bond Donors: 1 (from the carboxylic acid)

Hydrogen Bond Acceptors: 3 (from the isoxazole nitrogen and oxygen, and the carbonyl oxygen)

Based on these parameters, this compound does not violate Lipinski's Rule of Five, suggesting a higher likelihood of good oral bioavailability.

Table 2: Predicted Physicochemical Properties and their Influence on Bioavailability

| Property | Structural Contributor | Predicted Impact on Bioavailability |

| Aqueous Solubility | Acetic acid group, isoxazole ring | The ionizable acetic acid group is expected to provide adequate aqueous solubility for dissolution in the GI tract. |

| Lipophilicity (LogP) | 3,5-Dimethylisoxazole core | A moderate lipophilicity is anticipated, which is necessary for membrane permeation. |

| Permeability | Balance of hydrophilic and lipophilic features | The compound's structure suggests it may have reasonable passive diffusion across the intestinal membrane. |

| Compliance with Lipinski's Rule | Entire molecular structure | Compliance suggests a favorable profile for oral absorption. |

The data in this table is based on theoretical considerations of the chemical structure, as specific experimental data for this compound is not publicly available.

Patent Landscape and Commercial Applications

Analysis of Patent Filings Related to 2-(3,5-Dimethylisoxazol-4-yl)acetic acid and its Derivatives

The patent landscape for this compound and its derivatives indicates a strong focus on their application in medicinal chemistry, particularly in the development of novel therapeutics for cancer. The core structure of 3,5-dimethylisoxazole (B1293586) serves as a crucial scaffold in the design of targeted inhibitors for specific biological pathways implicated in disease progression.

Research has led to the design and synthesis of derivatives for therapeutic use. For instance, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives have been developed and evaluated for their potent inhibitory activity against Bromodomain-containing protein 4 (BRD4). nih.gov One notable compound from this series, DDT26, exhibited a strong inhibitory effect on BRD4 and demonstrated significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells. nih.gov This research highlights the potential of these derivatives as lead compounds for developing new anti-breast cancer agents. nih.gov

Furthermore, patent filings have covered 2-oxoquinazoline derivatives that act as methionine adenosyltransferase 2A (MAT2A) inhibitors. google.com These compounds are being investigated for treating diseases where MAT2A inhibition is beneficial, such as various forms of cancer. google.com The inclusion of isoxazole (B147169) moieties in complex heterocyclic structures is a recurring theme in patents aimed at creating targeted therapies.

Table 1: Selected Research on Derivatives of this compound

| Derivative Class | Therapeutic Target | Indication | Key Findings |

|---|---|---|---|